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Compound of Interest

Compound Name: 2,4,6-Trichlorobenzonitrile

Cat. No.: B1297859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2,4,6-
trichlorobenzonitrile, a molecule of interest in the development of agrochemicals and

pharmaceuticals. The following sections detail the crystallographic data, experimental protocols

for structure determination, and a visualization of the experimental workflow.

Crystallographic Data
The crystal structure of 2,4,6-trichlorobenzonitrile was determined by single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic space group P2₁/e.[1] The fundamental

crystallographic data are summarized in the table below.
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Parameter Value

Empirical Formula C₇H₂Cl₃N

Formula Weight 206.46 g/mol

Crystal System Monoclinic

Space Group P2₁/e

Unit Cell Dimensions

a 3.97(1) Å

b 16.06(3) Å

c 12.84(2) Å

β 91.0(3)°

Volume 819.4 Å³

Z 4

Data Collection

Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα

Temperature Room Temperature

Refinement

R-factor 0.134

Molecular Structure and Packing
An analysis of the bond lengths and angles within the 2,4,6-trichlorobenzonitrile molecule

reveals a planar benzene ring with the attached chlorine and nitrile substituents. The molecular

packing in the crystal is primarily governed by weak Lewis acid-base interactions. Specifically,

a notable interaction occurs between the nitrogen atom of the cyanide group and a chlorine

atom of an adjacent molecule, with a C≡N···Cl distance of 3.22 Å.[1] This interaction leads to

the formation of dimeric pairs within the crystal lattice.
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Detailed bond lengths and angles are typically deposited in crystallographic databases such as

the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152634.

Experimental Protocols
The determination of the crystal structure of 2,4,6-trichlorobenzonitrile involves several key

experimental stages, from crystal growth to data analysis.

Synthesis and Crystallization
A common method for the synthesis of 2,4,6-trichlorobenzonitrile involves the reaction of 1-

iodo-2,4,6-trichlorobenzene with zinc cyanide in the presence of a palladium catalyst in an

anhydrous DMF solvent. The reaction mixture is heated and stirred, followed by purification to

yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization

from an appropriate solvent, such as ethanol. The process involves dissolving the purified

compound in a minimum amount of hot solvent and allowing the solution to cool slowly to room

temperature, which facilitates the growth of well-ordered single crystals.

Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is

then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays, commonly

from a Mo or Cu source, are directed at the crystal. As the crystal is rotated, a series of

diffraction patterns are collected on a detector. Each diffraction spot corresponds to the

constructive interference of X-rays from specific crystallographic planes, as described by

Bragg's Law.

Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and the

intensities of the reflections. The phase problem is solved using direct methods or Patterson

methods to generate an initial electron density map. From this map, the positions of the atoms

in the asymmetric unit are determined.

The initial structural model is then refined using a full-matrix least-squares method. This

iterative process adjusts the atomic coordinates, and thermal parameters to minimize the
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difference between the observed and calculated structure factors, ultimately yielding the final,

accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a

lower value indicating a better fit between the experimental data and the refined model.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction

analysis of 2,4,6-trichlorobenzonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. books.rsc.org [books.rsc.org]

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
2,4,6-Trichlorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297859#2-4-6-trichlorobenzonitrile-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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